molecular formula C15H18N6O B2987772 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396852-83-7

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Cat. No. B2987772
M. Wt: 298.35
InChI Key: ZPGSIWJOODRTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide” is a chemical compound that has been studied for its potential pharmacological activities . It is a derivative of pyrimidine, a bicyclic aromatic compound that contains two nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine core and various substituents. The pyrimidine core is a bicyclic aromatic compound that contains two nitrogen atoms . The substituents include a piperazine ring and a pyridine ring, which are connected to the pyrimidine core through an acetamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Memory Enhancement

A study focusing on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed its effects on memory in mice. The compound, prepared through a series of chemical reactions, displayed significant effects on memory enhancement in mice when tested using the swimming maze test (Li Ming-zhu, 2008).

Alzheimer's Disease Therapy

Another research described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent inhibitors for acetylcholinesterase and amyloid β aggregation, both significant in Alzheimer's disease therapy. These compounds showed remarkable inhibition of self-induced β-amyloid aggregation and other related activities (Umar et al., 2019).

Antimicrobial Agents

A series of pyrimidinones and oxazinones, derived from related compounds, were synthesized for antimicrobial applications. The study highlighted the effective antibacterial and antifungal activities of these compounds, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Treatment of Incurable Diseases

A derivative, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), showed potential for treating incurable diseases involving ACAT-1 overexpression. Its properties included enhanced aqueous solubility and improved oral absorption, making it a promising clinical candidate (Shibuya et al., 2018).

Anticancer and Anti-inflammatory Activities

Research on derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide indicated significant anticancer and anti-inflammatory activities. The compounds showed selective influence on cancer cell lines and exhibited anti-inflammatory activity (Ghule et al., 2013).

Cytokine Regulation

A pyrimidylpiperazine derivative demonstrated dual cytokine regulation of tumor necrosis factor (TNF)-alpha and interleukin-10 production. The compound was effective in protecting mice from lipopolysaccharide-induced death, suggesting potential for treating conditions like septic shock, rheumatoid arthritis, and Crohn's diseases (Fukuda et al., 2000).

Future Directions

The future directions for research on this compound could include further studies on its potential pharmacological activities, including its anti-tubercular activity . Additionally, more research could be conducted to fully understand its mechanism of action and to evaluate its safety and potential side effects.

properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-12(22)19-13-10-17-15(18-11-13)21-8-6-20(7-9-21)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGSIWJOODRTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.